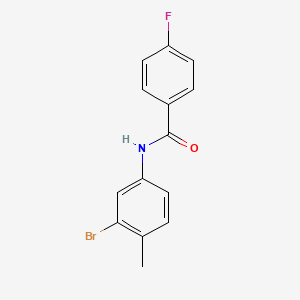

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide

Description

N-(3-Bromo-4-methylphenyl)-4-fluorobenzamide is a benzamide derivative synthesized via a two-step process. The first step involves reacting 4-(chloromethyl)benzoyl chloride with 3-bromo-4-methylaniline under inert conditions to form N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide (intermediate 3) . This intermediate undergoes substitution reactions with amines (e.g., morpholine) to yield bromobenzamide derivatives like 4c, which are precursors for anticancer agents such as imatinib analogs . The compound’s structure features a 4-fluorobenzoyl group attached to a 3-bromo-4-methyl-substituted aniline, making it a key scaffold for drug discovery.

Properties

Molecular Formula |

C14H11BrFNO |

|---|---|

Molecular Weight |

308.14 g/mol |

IUPAC Name |

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C14H11BrFNO/c1-9-2-7-12(8-13(9)15)17-14(18)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,17,18) |

InChI Key |

QEDPDHFTPJHXRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-4-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the choice of solvents, catalysts, and reaction times, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

Biological Studies: It is investigated for its interactions with biological targets and potential therapeutic effects.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The presence of the bromine, methyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

4-Fluorobenzamide Derivatives

- N-(2-Diethylaminoethyl)-4-fluorobenzamide (DAFBA): Replaces the bromo-methylphenyl group with a diethylaminoethyl chain. This modification enhances solubility and alters electrochemical properties, making DAFBA suitable for radiopharmaceutical applications .

- N-(Dimethylcarbamothioyl)-4-fluorobenzamide: Incorporates a thiourea group (S-donor) instead of the bromo-methylphenyl moiety. This compound forms stable Cu(II) and Ni(II) complexes, exhibiting redox activity at +1.38 V (Ni) and +0.72 V (Cu), which are absent in the target compound .

Halogen-Substituted Benzamides

- 4-Bromo-N-(3-fluoro-4-methylphenyl)benzamide : A positional isomer with bromine and fluorine swapped on the benzamide and aniline rings. This subtle change may influence steric effects and binding affinity in biological systems .

- 4-Bromo-N-(3-chlorophenyl)-2-fluorobenzamide : Features chlorine on the aniline ring and fluorine at the benzamide’s ortho position. The chlorine atom increases molecular weight (322.17 g/mol) and logP (estimated 3.68) compared to the target compound .

Substituent Effects on the Aniline Ring

Bromo-Methylphenyl Analogs

- N-(1-(3-Bromo-4-methylphenyl)ethyl)-4-chloro-N-ethylaniline : Replaces the benzamide group with a chloroethylaniline chain. NMR data (δ 1.06–7.51 ppm) highlights distinct electronic environments due to ethyl and chlorine substituents .

- This derivative is explored in medicinal chemistry for its bioactivity .

Methoxy and Sulfonyl Derivatives

Heterocyclic vs. Phenyl Substituents

- N-(4-Chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide: Replaces the bromo-methylphenyl group with a benzothiazole ring.

Key Findings and Implications

Synthetic Versatility : The target compound’s chloromethyl intermediate allows facile substitution with amines, enabling diverse derivatives for anticancer research .

Electrochemical Properties: Thiourea analogs exhibit redox activity, unlike the target compound, highlighting the impact of S-donor groups .

Bioactivity Potential: Amino-substituted derivatives (e.g., N-(3-Amino-4-methylphenyl)-4-fluorobenzamide) show promise in medicinal chemistry due to enhanced reactivity .

Structural Isomerism : Positional swaps of halogens (e.g., bromine/fluorine) subtly alter steric and electronic profiles, affecting drug-receptor interactions .

Biological Activity

N-(3-bromo-4-methylphenyl)-4-fluorobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring, along with a fluorine atom attached to the benzamide moiety. Its molecular formula is C14H11BrFNO, with a molecular weight of approximately 308.14 g/mol .

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where the bromine atom acts as a good leaving group. Common reagents used in these reactions include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The presence of both bromine and fluorine atoms enhances the compound's reactivity and stability, making it an interesting candidate for drug development.

Research indicates that this compound may interact with various biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound's unique substituents may enhance its binding affinity to specific receptors or enzymes, which is crucial for its pharmacological applications.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits potential as a scaffold in drug design due to its ability to form stable complexes with biological targets. Ongoing research aims to elucidate its interactions with various receptors, which could lead to therapeutic applications in treating diseases .

Case Studies and Research Findings

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Antitumor | Potential inhibition of DHFR |

| 4-chloro-benzamides derivatives | RET Kinase Inhibitor | Moderate to high potency in ELISA assays |

| Benzamide derivatives | General Pharmacology | Diverse biological activities noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.